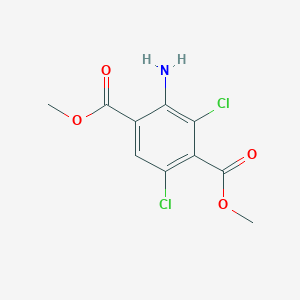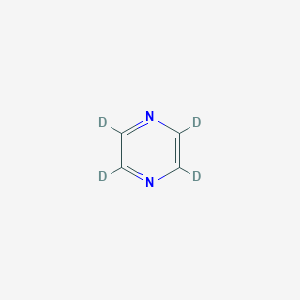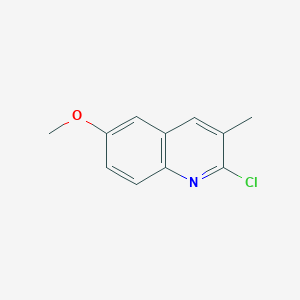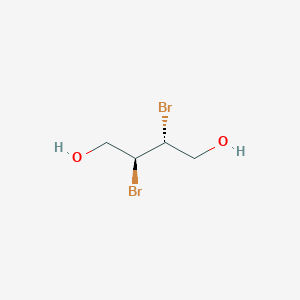
(2S,3R)-2,3-dibromobutane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2,3-dibromobutane-1,4-diol, also known as DBD, is a diol, or a compound containing two hydroxyl groups, that is widely used in the synthesis of various organic compounds. It is a colorless, crystalline solid with a molecular weight of 263.9 g/mol and a melting point of 108-110°C. DBD is a versatile reagent that is used in a variety of organic syntheses and has been widely studied in recent years due to its unique properties.
Applications De Recherche Scientifique
(2S,3R)-2,3-dibromobutane-1,4-diol has been used in a variety of scientific research applications due to its unique properties. For example, it has been used as a reagent in the synthesis of various organic compounds, including amino acids, peptides, and nucleosides. It has also been used in the synthesis of chiral compounds and as a catalyst in various organic reactions. Additionally, (2S,3R)-2,3-dibromobutane-1,4-diol has been studied for its potential use in the synthesis of pharmaceuticals, as well as its potential applications in environmental remediation.
Mécanisme D'action
(2S,3R)-2,3-dibromobutane-1,4-diol is a versatile reagent due to its ability to act as both a nucleophile and an electrophile. As a nucleophile, it can attack electrophilic centers in organic molecules, resulting in the formation of covalent bonds. As an electrophile, it can act as a Lewis acid and form coordinate covalent bonds with nucleophiles. This ability to act as both an electrophile and a nucleophile makes (2S,3R)-2,3-dibromobutane-1,4-diol a useful reagent in organic synthesis.
Biochemical and Physiological Effects
Due to its low toxicity, (2S,3R)-2,3-dibromobutane-1,4-diol has been studied for its potential use in medical applications. Studies have shown that (2S,3R)-2,3-dibromobutane-1,4-diol has anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for the development of new drugs. Additionally, (2S,3R)-2,3-dibromobutane-1,4-diol has been shown to be effective in the treatment of certain skin diseases, such as psoriasis and eczema.
Avantages Et Limitations Des Expériences En Laboratoire
(2S,3R)-2,3-dibromobutane-1,4-diol has a number of advantages for use in laboratory experiments. It is relatively inexpensive, non-toxic, and has a low melting point, making it easy to handle and store. Additionally, it is a versatile reagent that can be used in a variety of organic syntheses. However, it is important to note that (2S,3R)-2,3-dibromobutane-1,4-diol is a potent oxidizing agent and should be handled with care to avoid potential hazards.
Orientations Futures
In the future, (2S,3R)-2,3-dibromobutane-1,4-diol may find use in the development of new drugs and therapeutics. Additionally, it could be used in the synthesis of chiral compounds, which are important for the synthesis of pharmaceuticals and other organic compounds. Finally, (2S,3R)-2,3-dibromobutane-1,4-diol could be used in the development of new methods for environmental remediation, such as the removal of pollutants from water and soil.
Méthodes De Synthèse
The synthesis of (2S,3R)-2,3-dibromobutane-1,4-diol starts with the reaction of 1,2-dibromoethane with sodium hydroxide (NaOH) to form the sodium salt of 1,2-dibromoethanol. This is then reacted with sodium hypochlorite (NaOCl) to form (2S,3R)-2,3-dibromobutane-1,4-diol. This reaction is shown in the following equation:
1,2-Dibromoethane + NaOH → Sodium Salt of 1,2-Dibromoethanol
Sodium Salt of 1,2-Dibromoethanol + NaOCl → (2S,3R)-2,3-dibromobutane-1,4-diol
Propriétés
IUPAC Name |
(2S,3R)-2,3-dibromobutane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2/t3-,4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYNQEOLHRWEPE-ZXZARUISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](CO)Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2,3-dibromobutane-1,4-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

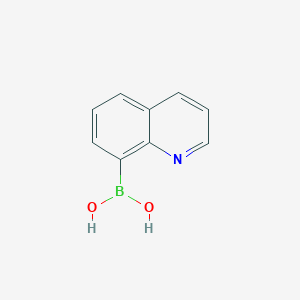




![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B50129.png)

